molecular formula C28H21NO4 B12202173 2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]-N-2-naphthylacetamide

2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]-N-2-naphthylacetamide

Cat. No.: B12202173
M. Wt: 435.5 g/mol
InChI Key: WDTAUDUALHIUDD-UHFFFAOYSA-N
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Description

2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]-N-2-naphthylacetamide is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

The synthesis of 2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]-N-2-naphthylacetamide typically involves the reaction of 7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl with 2-naphthylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst, followed by purification steps such as recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]-N-2-naphthylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication . The anti-inflammatory effects are due to its inhibition of pro-inflammatory cytokines, while its anticancer properties are linked to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds include other coumarin derivatives such as:

Properties

Molecular Formula

C28H21NO4

Molecular Weight

435.5 g/mol

IUPAC Name

2-(7-methyl-2-oxo-4-phenylchromen-5-yl)oxy-N-naphthalen-2-ylacetamide

InChI

InChI=1S/C28H21NO4/c1-18-13-24(28-23(20-8-3-2-4-9-20)16-27(31)33-25(28)14-18)32-17-26(30)29-22-12-11-19-7-5-6-10-21(19)15-22/h2-16H,17H2,1H3,(H,29,30)

InChI Key

WDTAUDUALHIUDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC(=O)NC4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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